molecular formula C6H10N2 B1275553 2-Amino-2-cyclopropylpropanenitrile CAS No. 37024-73-0

2-Amino-2-cyclopropylpropanenitrile

Cat. No.: B1275553
CAS No.: 37024-73-0
M. Wt: 110.16 g/mol
InChI Key: VGFGZZVMDIZSTI-UHFFFAOYSA-N
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Description

2-Amino-2-cyclopropylpropanenitrile is an organic compound with the molecular formula C6H10N2. It is a versatile enamine building block used in the synthesis of various chemical compounds. This compound is characterized by the presence of an amino group and a nitrile group attached to a cyclopropyl ring, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-cyclopropylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of cyclopropylacetonitrile with ammonia in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm. The reaction can be represented as follows:

Cyclopropylacetonitrile+AmmoniaThis compound\text{Cyclopropylacetonitrile} + \text{Ammonia} \rightarrow \text{this compound} Cyclopropylacetonitrile+Ammonia→this compound

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient and scalable synthesis. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclopropylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Scientific Research Applications

2-Amino-2-cyclopropylpropanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-2-cyclopropylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methylpropanenitrile
  • 2-Amino-2-ethylpropanenitrile
  • 2-Amino-2-cyclopropylbutanenitrile

Uniqueness

2-Amino-2-cyclopropylpropanenitrile is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in the synthesis of compounds with specific structural and functional requirements. Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical reactions .

Properties

IUPAC Name

2-amino-2-cyclopropylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-6(8,4-7)5-2-3-5/h5H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFGZZVMDIZSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396468
Record name 2-amino-2-cyclopropylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37024-73-0
Record name 2-amino-2-cyclopropylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-cyclopropylpropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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